
(RS)-Methoxy-pyridin-2-yl-acetic acid
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Description
(RS)-Methoxy-pyridin-2-yl-acetic acid is a chiral acetic acid derivative featuring a pyridine ring substituted with a methoxy group at the 2-position. The racemic (RS) designation indicates the presence of both enantiomers, which may influence its physicochemical properties and biological activity. This compound is likely explored in pharmaceutical and chemical research due to the pyridine moiety’s role in drug design, such as enhancing solubility or serving as a hydrogen-bonding motif .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities among related compounds:
Key Observations :
- Substituent Position : The position of the methoxy group on the pyridine ring significantly impacts electronic properties. For example, 2-methoxy substitution (target compound) may enhance electron-donating effects compared to 3- or 6-methoxy derivatives .
- Functional Groups : Carboxylic acid derivatives (e.g., target compound) are more polar than ester analogs (e.g., Methyl 2-(2-methoxypyridin-4-yl)acetate), affecting solubility and bioavailability .
- Chirality : Racemic mixtures like this compound may exhibit different biological activities compared to enantiopure analogs, as seen in pharmaceuticals like methylphenidate .
Physicochemical and Pharmacological Properties
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Solubility : Carboxylic acid derivatives (e.g., 2-(Pyridin-3-yl)acetic Acid) exhibit higher aqueous solubility than esters, making them preferable for drug formulation .
- Thermal Stability : Methoxy-substituted pyridines generally demonstrate moderate thermal stability, with decomposition temperatures influenced by substituent positions .
- Biological Activity: Pyridine-acetic acid derivatives are common in drug development.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-methoxy-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7(8(10)11)6-4-2-3-5-9-6/h2-5,7H,1H3,(H,10,11) |
InChI Key |
OVQNMFZLJNLBQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
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